Phthalimidinoglutarimide-C7-OH
Description
Properties
Molecular Formula |
C20H26N2O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[7-(7-hydroxyheptyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H26N2O4/c23-12-5-3-1-2-4-7-14-8-6-9-15-16(14)13-22(20(15)26)17-10-11-18(24)21-19(17)25/h6,8-9,17,23H,1-5,7,10-13H2,(H,21,24,25) |
InChI Key |
JRPPSIQNZSUPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Phthalimidinoglutarimide C7 Oh and Analogs
General Synthetic Strategies for Phthalimidinoglutarimide Scaffolds
The synthesis of the phthalimidinoglutarimide core structure relies on established and innovative organic chemistry techniques. These strategies are designed to construct the two key heterocyclic components of the scaffold: the phthalimide (B116566) and the glutarimide (B196013) rings. ucl.ac.uk The phthalimide group typically serves as a versatile chemical handle and structural motif, while the glutarimide ring is often the site of crucial biological interactions. thieme-connect.com General approaches focus on the efficient and high-yield assembly of these two rings, which may then be linked together.
Condensation Reactions in Imide Formation
The formation of the imide functional group, central to both the phthalimide and glutarimide moieties, is most commonly achieved through condensation reactions. libretexts.org This class of reactions involves the joining of two molecules with the concurrent loss of a small molecule, typically water. libretexts.orgacs.org
For the phthalimide portion, the standard method involves the reaction of phthalic anhydride (B1165640) with a primary amine. researchgate.netyoutube.com This two-step process begins with the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid (or amic acid) intermediate. researchgate.netresearchgate.net Subsequent heating of this intermediate induces intramolecular cyclization via dehydration, yielding the stable, five-membered phthalimide ring. researchgate.netyoutube.com The reaction conditions, such as temperature and solvent, can be modulated to optimize the yield of the final imide. researchgate.net For instance, heating in the range of 150-160°C is often employed for the final cyclization step. youtube.com
| Reactant 1 | Reactant 2 | Intermediate | Product | Reaction Type |
| Phthalic Anhydride | Primary Amine (R-NH₂) | Amic Acid | N-substituted Phthalimide | Condensation |
| Glutaric Anhydride | Primary Amine (R-NH₂) | Glutaramide | N-substituted Glutarimide | Condensation |
This table summarizes the general condensation reaction for the formation of imide rings.
Multicomponent Reaction Approaches to Glutarimide Derivatives
Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov In MCRs, three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all the starting materials. nih.gov
For the synthesis of highly functionalized glutarimide derivatives, MCRs offer a convergent and efficient alternative to traditional linear synthetic routes. thieme-connect.com For example, a Knoevenagel condensation-based multicomponent approach can be employed to construct complex glutarimide systems. nih.gov Other strategies may involve the reaction of amines, aldehydes, and pyruvate (B1213749) derivatives to build substituted lactam structures, which are precursors or analogs of glutarimides. nih.gov These methods are particularly valuable for creating libraries of glutarimide analogs for structure-activity relationship studies, as the starting materials can be easily varied to produce a wide range of final products. thieme-connect.com
Specific Synthetic Routes for Phthalimidinoglutarimide-C7-OH and its Functionalized Congeners
The synthesis of a specific molecule like this compound, which features a phthalimide head, a hydroxylated glutarimide tail, and a seven-carbon linker, requires a multi-step, convergent strategy. The synthesis would logically involve the separate preparation of the three key fragments followed by their assembly.
One plausible route begins with the synthesis of the hydroxylated glutarimide ring. This can be modeled after the synthesis of 5'-hydroxythalidomide, a known metabolite. researchgate.net Such a synthesis could start from a suitably protected derivative of 4-hydroxyglutamic acid. researchgate.net Cyclization would then form the hydroxylated glutarimide ring.
The phthalimide portion with the attached linker can be prepared by reacting potassium phthalimide with a bifunctional C7 linker, for example, 7-bromo-1-heptanol. The nucleophilic substitution reaction would attach the linker to the phthalimide nitrogen. mdpi.com
The final step would be the coupling of the phthalimide-linker fragment with the hydroxylated glutarimide precursor. This key bond formation would complete the this compound structure. The specific reactions would depend on the functional groups used in the precursors, but could involve amide bond formation or other standard coupling chemistries.
| Step | Precursor 1 | Precursor 2 | Key Transformation | Product Fragment |
| 1 | Potassium Phthalimide | 7-bromo-1-heptanol | Nucleophilic Substitution | Phthalimide-C7-OH linker |
| 2 | Protected 4-hydroxyglutamic acid | - | Intramolecular Cyclization | Hydroxylated glutarimide ring |
| 3 | Phthalimide-C7-linker | Hydroxylated glutarimide | Amide coupling / Cyclization | This compound |
This table outlines a potential synthetic strategy for this compound.
Advanced Chemical Functionalization and Analog Generation
To explore the chemical space around the this compound scaffold, advanced functionalization and analog generation techniques are employed. These strategies focus on modifying the linker and controlling the stereochemistry of the molecule.
Strategies for Linker Integration and Diversification (e.g., Polyethylene (B3416737) Glycol Conjugation)
The linker connecting the phthalimide and glutarimide moieties is a critical component that can be modified to alter the molecule's properties. Polyethylene glycol (PEG) chains are commonly used as linkers due to their high water solubility, low toxicity, and ability to influence pharmacokinetic properties. medrxiv.orgnih.gov
PEG derivatives with reactive functional groups at their terminals, such as PEG-bis-glutarate or thiolated-PEG-hydrazide, are synthesized to facilitate conjugation. medrxiv.orgnih.gov These activated PEGs can be coupled to the core scaffold using various chemistries. medrxiv.org For instance, a PEG linker with a terminal amine can be reacted with a carboxylic acid on the scaffold to form a stable amide bond. nih.gov By using PEGs of different lengths or branched architectures, a diverse library of analogs can be generated, allowing for fine-tuning of the molecule's spatial and solubility characteristics. mdpi.com
Stereoselective Synthesis of Phthalimidinoglutarimide Derivatives
The presence of stereocenters in the glutarimide ring, particularly the carbon bearing the hydroxyl group in this compound, makes stereoselective synthesis a critical consideration. The three-dimensional arrangement of atoms can have a profound impact on biological activity, as famously demonstrated by thalidomide (B1683933).
Stereoselective synthetic routes are designed to produce a single desired stereoisomer in high purity. researchgate.net This can be achieved by using chiral starting materials, such as enantiopure amino acids (e.g., specific isomers of 4-hydroxyglutamic acid), or by employing chiral catalysts or auxiliaries during the synthesis. researchgate.net For example, a one-carbon homologation of a suitably-protected aspartic acid derivative can provide stereocontrolled access to the hydroxylated glutarimide core. researchgate.net The development of stereoselective methods is essential for producing enantiomerically pure this compound and its analogs, which is crucial for elucidating their specific biological functions. researchgate.netnih.gov
Structure Activity Relationship Sar and Structural Biology of Phthalimidinoglutarimide Derivatives
Elucidating Structure-Activity Relationships within the Phthalimide (B116566) Moiety
Modifications to the phthaloyl ring have been a key area of investigation to enhance therapeutic properties and modulate activity. For example, the development of lenalidomide (B1683929), a more potent analog of thalidomide (B1683933), involved the addition of an amino group at the C4 position of the phthaloyl ring and the removal of a carbonyl group. encyclopedia.pub This highlights that substitutions on the phthaloyl ring can significantly influence the biological activity. Studies have shown that an amino group at the C4 position, directly opposite the carbonyl group on the isoindolinone ring system, leads to more potent inhibition of tumor necrosis factor-alpha (TNF-α). encyclopedia.pub
Furthermore, the phthalimide ring system is a scaffold for developing compounds with a range of biological activities, including anticancer properties. researchgate.netnih.govresearchgate.net The planarity and aromaticity of the phthalimide ring allow it to participate in various molecular interactions, including DNA intercalation, which is a mechanism of action for some naphthalimide derivatives, a related class of compounds. researchgate.net The electronic properties of the phthalimide ring, such as the partial atomic charge and dipole moment, have been shown to correlate with inhibitory activity against enzymes like HIV-1 reverse transcriptase in some derivatives.
In the context of Phthalimidinoglutarimide-C7-OH, the phthalimide moiety serves as the core structure for the attachment of the linker. While the glutarimide (B196013) ring is primarily responsible for direct engagement with CRBN, the phthalimide portion can influence the molecule's solubility, cell permeability, and the orientation of the linker, thereby indirectly affecting target engagement and the efficiency of subsequent biological processes like protein degradation.
Table 1: Impact of Phthalimide Moiety Modifications on Biological Activity
| Modification | Compound Type | Effect on Activity | Reference |
|---|---|---|---|
| Addition of amino group at C4 | Lenalidomide | Increased potency over thalidomide | encyclopedia.pub |
| Amino group at C4 | Thalidomide/EM-12 analogs | More potent TNF-α inhibition | encyclopedia.pub |
| Isoindolinone replacement of phthaloyl ring | EM-12 | More potent teratogenic agent and angiogenesis inhibitor than thalidomide | encyclopedia.pub |
| Linkage of 1,3-thiazole ring | Phthalimido-bis-1,3-thiazoles | Improved anti-tumor activity | nih.gov |
Delineating Structure-Activity Relationships within the Glutarimide Ring System
The glutarimide ring is a critical component for the biological activity of phthalimidinoglutarimide derivatives, primarily due to its essential role in binding to the Cereblon (CRBN) protein. mdpi.comresearchgate.net Structural and biochemical studies have demonstrated that the glutarimide moiety fits into a hydrophobic tri-tryptophan pocket in the thalidomide-binding domain of CRBN. researchgate.netmdpi.comnih.gov This interaction is stabilized by crucial hydrogen bonds between the imide groups of the glutarimide ring and the backbone of amino acid residues in CRBN, such as His378 and Trp380. researchgate.netnih.gov
The integrity of the glutarimide ring is paramount for CRBN binding and the subsequent downstream effects, such as the recruitment of neosubstrate proteins for degradation. nih.gov Even minor modifications to this ring can significantly alter or abolish its activity. For instance, analogs lacking an intact glutarimide ring have been shown to lose their antiangiogenic activity. nih.gov However, some changes can be tolerated. The N-methylglutarimide analog of thalidomide retains teratogenic activity, although this could be due to in vivo demethylation to form thalidomide. nih.gov Similarly, the reduction of one of the keto groups on the glutarimide ring to a methylene (B1212753) function was also found to retain teratogenic activity. nih.gov
Conversely, replacing the oxygen atoms in the glutarimide ring with sulfur (thionation) generally leads to weaker binding to CRBN, as sulfur is a bulkier and less effective hydrogen bond acceptor than oxygen. nih.gov N-alkylation of the glutarimide ring is a strategy that can be used to inhibit CRBN binding, which can be useful in prodrug approaches where the active compound is released enzymatically. bohrium.com
The development of novel CRBN ligands has expanded beyond the classic thalidomide structure, with new glutarimide derivatives being synthesized to improve binding affinity and provide functional groups for further chemical conjugation, for example, in the creation of PROTACs. nih.gov These studies continue to underscore the central role of the glutarimide ring in mediating the interaction with CRBN and driving the therapeutic effects of this class of compounds.
Table 2: Effect of Glutarimide Ring Modifications on Cereblon (CRBN) Binding and Activity
| Modification | Compound Type | Effect | Reference |
|---|---|---|---|
| Intact glutarimide ring | Thalidomide analogs | Essential for antiangiogenic activity | nih.gov |
| N-methylation | Thalidomide analog | Retains teratogenic activity | nih.gov |
| Reduction of a keto group to methylene | Thalidomide analog | Retains teratogenic activity | nih.gov |
| Thionation (O replaced by S) | Thioxo-thalidomide analogs | Weaker binding to CRBN | nih.gov |
| N-alkylation | Lenalidomide derivatives | Inhibits CRBN binding (prodrug strategy) | bohrium.com |
Influence of Linker Region (C7-OH) on Target Engagement and Activity Profiles
In bifunctional molecules like PROTACs, the linker that connects the E3 ligase-binding moiety (in this case, the phthalimidinoglutarimide head) to the target protein-binding warhead is a critical determinant of the molecule's efficacy. While specific data on a "C7-OH" linker for Phthalimidinoglutarimide is not extensively detailed in the provided context, the principles of linker design offer significant insights into its likely influence. The linker's length, composition, and flexibility are crucial for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.com
The length of the linker is a key parameter. nih.gov A linker that is too short may prevent the two proteins from coming together due to steric hindrance, while a linker that is too long might lead to unproductive binding modes or increased off-target effects. The seven-carbon alkyl chain (C7) of this compound provides a specific length that dictates the spatial separation between the engaged CRBN and a potential target protein. Studies on various PROTACs have shown that there is often an optimal linker length for maximal degradation efficiency, and even small changes can significantly impact potency. nih.govnih.gov
The composition of the linker also affects the physicochemical properties of the molecule, such as solubility and cell permeability. arxiv.org Alkyl chains, like the C7 linker, are generally hydrophobic, which can enhance cell membrane penetration. axispharm.com The terminal hydroxyl (-OH) group on the C7 linker introduces a polar, hydrophilic feature. This hydroxyl group has the potential to form hydrogen bonds with either the target protein or the E3 ligase, which could contribute to the stability of the ternary complex. It also provides a reactive handle for further chemical modifications. The inclusion of heteroatoms like oxygen (as in PEG linkers or a terminal hydroxyl group) can modulate the linker's properties, although in some cases, replacing CH2 groups with oxygen has been found to inhibit PROTAC activity. nih.gov
Stereochemical Considerations in Phthalimidinoglutarimide-Mediated Interactions
Stereochemistry plays a pivotal role in the biological activity of phthalimidinoglutarimide derivatives, a fact tragically highlighted by the history of thalidomide. oregonstate.edu The thalidomide molecule possesses a chiral center at the C3 position of the glutarimide ring, leading to the existence of two enantiomers: (S)-thalidomide and (R)-thalidomide. mdpi.comnih.gov These enantiomers can interconvert under physiological conditions through racemization. nih.gov
Extensive research has established that the two enantiomers have different biological activities. Structural and biochemical studies have shown that the (S)-enantiomer binds to Cereblon (CRBN) with approximately 10-fold greater affinity than the (R)-enantiomer. researchgate.netresearchgate.netnih.gov The teratogenic effects of thalidomide are primarily attributed to the (S)-isomer. mdpi.comoregonstate.edu Crystal structures of the thalidomide-binding domain of CRBN in complex with each enantiomer reveal that both bind within the same tri-tryptophan pocket. researchgate.netnih.gov However, the (S)-enantiomer adopts a more relaxed conformation in the bound state, which may contribute to its stronger binding and distinct biological effects. researchgate.netnih.gov
The stereospecificity of the interaction with CRBN is a critical consideration in the design of all phthalimidinoglutarimide-based molecules. While the thalidomide-binding domain of CRBN consistently favors the (S)-stereoisomer, the (R)-isomer can, in some cases, still contribute to CRBN-dependent cellular activities, either by enhancing or hindering target engagement and degradation. rsc.org The significance of the chiral glutarimide portion is paramount, as the phthalimide moiety is generally directed away from the binding pocket. researchgate.net
For this compound, the stereochemistry at the glutarimide ring would be expected to have a profound impact on its ability to engage CRBN and function as an E3 ligase recruiter. The (S)-enantiomer would be predicted to be the more potent binder to CRBN, and therefore more effective at inducing the degradation of a target protein when incorporated into a PROTAC. The rapid in vivo racemization of the chiral center means that even if a pure enantiomer is administered, a mixture of both will likely be present, although the (S)-form will be the primary driver of CRBN-mediated effects. nih.gov
Table 3: Stereochemical Influence on Cereblon (CRBN) Binding
| Enantiomer | Relative Binding Affinity to CRBN | Primary Associated Effect | Reference |
|---|---|---|---|
| (S)-thalidomide | ~10-fold stronger than (R)-enantiomer | Teratogenic effects | researchgate.netmdpi.comresearchgate.netnih.gov |
| (R)-thalidomide | Weaker binder | Therapeutically active (sedative) | oregonstate.edu |
Computational Approaches in Phthalimidinoglutarimide C7 Oh Research and Design
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking and molecular dynamics (MD) simulations are cornerstone computational tools for elucidating the complex interactions between a PROTAC and its target proteins. For a PROTAC derived from Phthalimidinoglutarimide-C7-OH, these techniques are vital for understanding the formation and stability of the ternary complex, which consists of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase, typically Cereblon (CRBN) for the phthalimidinoglutarimide warhead. nih.govscielo.org.za
Molecular docking predicts the preferred orientation and binding affinity of the PROTAC within the binding sites of both the POI and the E3 ligase. scienceopen.complos.org This process is crucial for the initial design phase, helping to rationalize the linker length and composition required to bridge the two proteins effectively. scienceopen.com Docking studies can score and rank potential PROTAC candidates, prioritizing those with favorable predicted binding energies and interaction profiles for synthesis and experimental testing. plos.orgnih.gov For example, docking simulations can reveal key hydrogen bonds and hydrophobic interactions between the phthalimide (B116566) moiety and the CRBN binding pocket, guiding modifications to enhance affinity and selectivity. nih.govresearchgate.netthieme-connect.de
Following docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein and protein-protein interactions over time. arxiv.org An MD simulation models the atomic movements of the entire system, offering insights into the stability of the ternary complex, the flexibility of the linker, and the allosteric effects of complex formation. scielo.org.zaresearchgate.net By simulating the system in a solvated environment, researchers can assess the conformational changes and the energetic landscape of the binding process, which are critical determinants of a PROTAC's degradation efficiency. arxiv.orgnih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses in MD simulations that measure the stability of the complex and the flexibility of its components, respectively. researchgate.net
Interactive Table: Key Parameters in Molecular Docking and Dynamics Studies for PROTACs
| Parameter | Molecular Docking | Molecular Dynamics (MD) | Purpose |
| Input Structures | PROTAC candidate, Target Protein (POI), E3 Ligase (e.g., CRBN) | Pre-docked ternary complex (PROTAC-POI-E3) | To provide the initial 3D coordinates for the simulation. |
| Scoring Function | Calculates binding energy (e.g., kcal/mol) | Force field (e.g., CHARMM, AMBER) calculates potential energy | To predict binding affinity and rank candidates (Docking); To describe the physics of atomic interactions (MD). scielo.org.za |
| Primary Output | Binding pose and affinity score | Trajectory file showing atomic positions over time | To visualize the binding mode (Docking); To analyze system stability, flexibility, and interaction dynamics (MD). researchgate.net |
| Key Analyses | Identification of key interactions (H-bonds, hydrophobic) | RMSD, RMSF, Hydrogen bond analysis, Interaction energy | To guide structure-activity relationship (SAR) studies (Docking); To assess the stability and dynamics of the ternary complex (MD). researchgate.net |
| Typical Software | AutoDock, MOE, InstaDock | LAMMPS, GROMACS, AMBER | To perform the computational calculations. plos.orgnih.govarxiv.org |
Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to gain a deeper understanding of the electronic properties of this compound and its derivatives. researchgate.net Unlike molecular mechanics methods that rely on classical physics, QM calculations solve the Schrödinger equation to describe the electron distribution within a molecule. nih.gov This level of theory is essential for accurately predicting chemical reactivity, bond stability, and spectroscopic properties. ukm.my
For the phthalimidinoglutarimide moiety, DFT calculations can elucidate the electronic structure, including the distribution of charges and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. These calculations can help rationalize the molecule's interaction with the E3 ligase binding pocket and predict how substitutions on the phthalimide ring might alter binding affinity or metabolic stability.
Furthermore, DFT can be used to study the reactivity of the terminal hydroxyl (-OH) group on the C7 linker of this compound. By calculating parameters like atomic charges and Fukui functions, researchers can predict the site's susceptibility to electrophilic or nucleophilic attack, which is crucial for planning the subsequent chemical reaction to attach the POI ligand. researchgate.net
Interactive Table: Properties Investigated by DFT for Degrader Building Blocks
| Property | Description | Relevance to this compound |
| Optimized Geometry | The lowest energy 3D structure of the molecule. ukm.my | Provides the most stable conformation for further analysis and docking studies. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential onto the electron density surface. nih.gov | Identifies positive and negative regions, predicting sites for non-covalent interactions with the E3 ligase. |
| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. researchgate.net | The energy gap (ΔE) indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| NBO Analysis | Natural Bond Orbital analysis investigates charge distribution and intramolecular interactions. nih.gov | Reveals the stability arising from hyperconjugation and charge delocalization, contributing to binding affinity. |
| Vibrational Frequencies | Calculated infrared and Raman spectra. nih.gov | Can be compared with experimental spectra to confirm the structure and purity of the synthesized compound. |
De Novo Molecular Design and Virtual Screening of Phthalimidinoglutarimide Analogs
Computational approaches are instrumental in exploring the vast chemical space to design novel and more effective PROTACs based on the this compound scaffold. De novo design and virtual screening are two key strategies used for this purpose. scienceopen.com
De novo design algorithms build new molecules from scratch or by modifying existing ones based on a set of desired properties. nih.govyoutube.com Starting with the phthalimidinoglutarimide core, these methods can computationally "grow" new linkers or assemble novel POI-binding ligands that are predicted to form stable and effective ternary complexes. biorxiv.orgbiorxiv.org This approach uses evolutionary algorithms or fragment-based strategies, where small molecular pieces are combined in novel ways to generate structures with optimized characteristics, such as improved binding affinity, better selectivity, or enhanced cell permeability. nih.gov
Virtual screening is a high-throughput computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a target protein. scienceopen.complos.org In the context of this compound, one could perform virtual screening in several ways. For instance, libraries of different linkers could be virtually attached to the core structure, and the resulting PROTAC precursors could be screened for their ability to adopt favorable conformations for bridging the E3 ligase and a specific POI. nih.gov Alternatively, with a defined POI, libraries of known ligands could be computationally attached to the this compound building block, followed by docking the complete PROTAC into the ternary complex to predict degradation efficacy. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. plos.org
Interactive Table: Computational Workflow for Virtual Screening of PROTAC Analogs
| Step | Description | Tools/Methods | Objective |
| 1. Library Preparation | Generation of a virtual library of PROTACs by combining the this compound scaffold with various linkers and POI ligands. | Cheminformatics toolkits (e.g., RDKit), molecular building software. | To create a diverse set of candidate molecules for screening. |
| 2. Conformer Generation | Generating multiple low-energy 3D conformations for each candidate molecule. | Conformer generation software (e.g., OMEGA). | To account for molecular flexibility during the screening process. |
| 3. High-Throughput Docking | Docking the entire library of PROTACs into the binding sites of the POI and E3 ligase. | Docking software (e.g., InstaDock, AutoDock Vina). plos.orgnih.gov | To rapidly filter out non-binders and identify potential hits based on docking scores. |
| 4. Hit Selection & Refinement | Selecting the top-scoring compounds and performing more accurate, but slower, docking or MD simulations. | MM/PBSA calculations, Molecular Dynamics simulations. plos.org | To refine the hit list and prioritize the most promising candidates for experimental validation. |
Application of Machine Learning and Artificial Intelligence in Degradation Compound Discovery
Interactive Table: Applications of AI/ML in PROTAC Discovery
| Application Area | AI/ML Technique | Description | Potential Impact |
| Predictive Modeling | Deep Neural Networks (DNNs), Gradient Boosting | Predicts degradation potency (DC50, Dmax) and other ADMET properties from molecular structure. arxiv.org | Reduces the number of synthesized compounds by prioritizing candidates with high predicted activity and drug-like properties. pharmavoice.com |
| Generative Design | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | Designs novel molecular structures (e.g., linkers, ligands) with optimized properties from scratch. youtube.comnih.gov | Accelerates the exploration of new chemical space and the discovery of innovative and more effective degrader molecules. |
| Structure Prediction | AlphaFold, other geometric deep learning models | Predicts the 3D structure of the ternary complex (POI-PROTAC-E3 Ligase). | Provides structural insights for rational design when experimental structures are unavailable. bms.com |
| Target Identification | Pattern recognition on multi-omics data | Identifies novel proteins implicated in disease that are suitable for targeted degradation. bms.comacs.org | Expands the "druggable" proteome and opens up new therapeutic avenues. |
Analytical Methodologies for Characterization and Mechanistic Research of Phthalimidinoglutarimide Derivatives
Advanced Spectroscopic Techniques (NMR, MS, IR, UV) for Structural Confirmation
The precise chemical structure of a novel compound like Phthalimidinoglutarimide-C7-OH must be unequivocally confirmed. A combination of spectroscopic techniques provides a comprehensive picture of its molecular architecture. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules in solution. mdpi.com For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial.
¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. researchgate.netmdpi.com Key signals would include those from the aromatic protons of the phthalimide (B116566) ring, the protons of the glutarimide (B196013) ring, and the specific signals from the C7-OH alkyl chain.
¹³C NMR spectra reveal the number of different carbon atoms in the molecule. mdpi.comresearchgate.net The carbonyl carbons of the phthalimide and glutarimide moieties would show characteristic downfield shifts.
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirming the covalent structure of the molecule.
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is critical for confirming the molecular weight and elemental composition. nih.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the molecular formula with high accuracy. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic fragmentation pattern that helps to verify the connectivity of the different structural motifs (phthalimide, glutarimide, and the C7-OH linker). researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. nih.gov The spectrum of this compound would be expected to show characteristic absorption bands for:
N-H stretching of the glutarimide.
O-H stretching from the terminal hydroxyl group.
C=O stretching from the imide carbonyl groups. nih.govresearchgate.net
C-H stretching from the aromatic and aliphatic portions.
C=C stretching from the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. mdpi.com The phthalimide moiety contains a benzene (B151609) ring, which will exhibit characteristic absorption maxima in the UV region. mdpi.comresearchgate.net While less specific for detailed structural elucidation than NMR or MS, it is a valuable tool for quantitative analysis and for studying interactions with other molecules. mdpi.com
Table 1: Hypothetical Spectroscopic Data for this compound This table presents expected data based on the analysis of related structures.
| Technique | Expected Observations | Information Gained |
|---|---|---|
| ¹H NMR | Signals in aromatic (7.5-8.0 ppm), aliphatic (1.5-4.0 ppm), and imide ( ~11 ppm) regions. | Proton environment and connectivity. |
| ¹³C NMR | Signals for carbonyls (~170 ppm), aromatic carbons (120-135 ppm), and aliphatic carbons (20-70 ppm). | Carbon skeleton confirmation. |
| HRMS (ESI+) | [M+H]⁺ ion corresponding to the exact mass of C₁₉H₂₂N₂O₅. | Molecular weight and elemental formula. |
| FT-IR (cm⁻¹) | ~3300 (O-H), ~3200 (N-H), ~1700 (C=O), ~1600 (C=C). | Presence of key functional groups. nih.gov |
| UV-Vis (λₘₐₓ) | ~220 nm, ~295 nm in a suitable solvent. | Confirmation of the phthalimide chromophore. mdpi.com |
Chromatographic Separation and Purity Assessment
Ensuring the purity of a compound is critical for accurate biological and mechanistic studies. Chromatographic techniques are the gold standard for separating the target compound from starting materials, byproducts, and degradants.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis and purification of phthalimidinoglutarimide derivatives. researchgate.net A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for quality control. neuroquantology.com
Method Development: Key parameters to optimize include the column (e.g., C18), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength. neuroquantology.comnih.gov
Purity Assessment: Purity is typically assessed using a UV detector, often a photodiode array (DAD) detector, which can scan multiple wavelengths simultaneously. nih.gov This helps to distinguish the main peak from impurities, especially if they have different UV spectra. The peak area percentage of the main compound is used to calculate its purity.
Impurity Profiling: When coupled with a mass spectrometer (LC-MS), HPLC can be used to identify and quantify impurities, providing valuable insights into the synthesis and degradation pathways. nih.govnih.gov
Chiral Chromatography: Since the glutarimide moiety contains a chiral center, this compound exists as a racemic mixture of two enantiomers. As enantiomers can have different biological activities and properties, their separation and individual characterization are often necessary. This is achieved using chiral chromatography, which employs a chiral stationary phase (CSP) capable of distinguishing between the two enantiomers. mdpi.commdpi.com
Table 2: Typical HPLC Method Parameters for Purity Assessment
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) neuroquantology.com |
| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile nih.gov |
| Flow Rate | 1.0 mL/min neuroquantology.com |
| Detection | UV at 220 nm or DAD (200-400 nm) nih.gov |
| Column Temperature | 25-40 °C |
| Injection Volume | 10 µL |
Biophysical Techniques for Ligand-Target Binding Kinetics
Phthalimidinoglutarimide derivatives often function as "molecular glues," mediating the interaction between an E3 ubiquitin ligase (like Cereblon, CRBN) and a neosubstrate protein. nih.gov Biophysical techniques are indispensable for quantifying these binding events and determining the kinetics (on- and off-rates) and affinity of the interactions. nih.govnih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. nih.govmdpi.com In a typical setup, the target protein (e.g., CRBN) is immobilized on the sensor chip. frontiersin.org A solution containing the phthalimidinoglutarimide derivative is then flowed over the surface.
Binding Kinetics: The association (k_on) and dissociation (k_off) rates are measured directly from the sensorgram.
Affinity (K_D): The equilibrium dissociation constant (K_D) is calculated from the ratio of the kinetic rates (k_off / k_on).
Ternary Complex Formation: SPR can also be used to study the formation of the ternary complex (e.g., CRBN-ligand-neosubstrate) by sequentially or simultaneously introducing the components. nih.gov
Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. nih.gov When the donor and acceptor are in close proximity (typically <10 nm), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor emission. nih.gov To study ligand-target binding, the target protein and a known binding partner or the neosubstrate can be labeled with a FRET pair. The binding of the phthalimidinoglutarimide derivative can induce a conformational change or bring the proteins closer, leading to a change in the FRET signal, which can be used to quantify the interaction. nih.gov
Table 3: Comparison of Biophysical Techniques for Binding Analysis
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. mdpi.com | Label-free, real-time kinetic data (k_on, k_off), high sensitivity. nih.gov | Requires immobilization of one binding partner, which may affect its activity. |
| Fluorescence Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorophores in close proximity. nih.gov | Provides information on proximity and conformational changes in solution. nih.gov | Requires fluorescent labeling of interacting partners, which can be complex. |
Proteomic Approaches for Neo-Substrate Identification
A key mechanistic question for molecular glues like this compound is the identity of the "neo-substrate" proteins that they recruit to the E3 ligase for subsequent degradation. nih.gov Unbiased proteomic approaches are essential for discovering these novel targets. escholarship.orgnih.gov
Affinity Purification-Mass Spectrometry (AP-MS): This is a powerful chemoproteomic technique used to identify proteins that interact with a small molecule. researchgate.net The workflow generally involves:
Bait Synthesis: A version of the phthalimidinoglutarimide derivative is synthesized with an affinity tag (e.g., biotin) and often a photo-crosslinkable group.
Cell Lysate Incubation: The tagged compound is incubated with cell lysate to allow it to bind to its primary target (e.g., CRBN) and recruit neo-substrates.
Affinity Capture: The compound and its bound proteins are captured from the lysate using an affinity matrix (e.g., streptavidin beads for a biotin (B1667282) tag).
Elution and Digestion: The captured proteins are eluted, digested into smaller peptides (usually with trypsin), and prepared for mass spectrometry analysis.
LC-MS/MS Analysis and Data Interpretation: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data is searched against a protein database to identify the proteins that were captured. Proteins that are significantly enriched in the presence of the compound compared to control experiments are identified as potential neo-substrates. biorxiv.org
This approach provides a global and unbiased view of the proteins recruited by the molecular glue, offering critical insights into its mechanism of action and potential therapeutic applications. nih.govresearchgate.net
Table 4: General Workflow for Neo-Substrate Identification using AP-MS
| Step | Description | Purpose |
|---|---|---|
| 1. Cell Treatment | Treat relevant cell lines with the Phthalimidinoglutarimide derivative or a vehicle control. | Induce formation of the ternary complex in a cellular context. |
| 2. Immunoprecipitation (IP) | Lyse cells and use an antibody against the primary target (e.g., CRBN) to pull it down. | Isolate the primary target along with any interacting partners (including the neo-substrate). nih.gov |
| 3. Protein Digestion | Proteins pulled down are digested into peptides using an enzyme like trypsin. | Prepare proteins for mass spectrometry analysis. |
| 4. LC-MS/MS | Peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. | Generate peptide fragmentation data for protein identification. |
| 5. Data Analysis | MS data is searched against a protein database. Quantitative analysis identifies proteins enriched in the drug-treated sample. | Identify high-confidence neo-substrate candidates. biorxiv.org |
Applications of Phthalimidinoglutarimide C7 Oh in Emerging Therapeutic Modalities
Phthalimidinoglutarimide-C7-OH as a Key Building Block for Proteolysis-Targeting Chimeras (PROTACs)
This compound is fundamentally a degrader building block designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). tenovapharma.com PROTACs are heterobifunctional molecules engineered to induce the degradation of a specific protein of interest (POI). uoc.gr Their structure consists of three distinct components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. uoc.gr
In PROTACs constructed using this compound, the phthalimidinoglutarimide portion serves as the E3 ligase ligand, specifically engaging the CRBN protein. nih.govresearchgate.net The "-C7-OH" component is a seven-carbon alkyl linker terminating in a hydroxyl (-OH) functional group. tenovapharma.com This terminal hydroxyl group is a versatile chemical handle, allowing for straightforward conjugation to a wide variety of POI ligands through established chemical reactions. tenovapharma.commedchemexpress.com
This modularity is a key advantage of PROTAC technology, enabling the development of degraders for a vast array of targets that were previously considered "undruggable." uoc.grdrughunter.com By simply changing the warhead conjugated to the this compound building block, researchers can redirect the cellular degradation machinery toward different disease-relevant proteins. sci-hub.seub.edu This plug-and-play approach has been successfully used to generate potent degraders for targets implicated in cancer and other diseases. nih.govmdpi.com
| Component | Role in PROTAC | Specific Moiety in this compound |
| E3 Ligase Ligand | Recruits the Cereblon (CRBN) E3 ubiquitin ligase complex. | Phthalimidinoglutarimide |
| Linker | Connects the E3 ligase ligand to the POI ligand and influences ternary complex formation. | 7-carbon alkyl chain (-C7-) |
| Functional Group | Provides a reactive site for conjugation to a POI ligand. | Terminal Hydroxyl (-OH) |
| POI Ligand (Warhead) | Binds specifically to the target protein intended for degradation. | To be attached by the researcher |
Design and Development of Phthalimidinoglutarimide-Based Molecular Glue Degraders
Beyond their use in PROTACs, compounds based on the phthalimidinoglutarimide scaffold are central to the development of molecular glue degraders. ub.edu Unlike the larger, bivalent PROTACs, molecular glues are small, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a neo-substrate, leading to the substrate's degradation. sci-hub.senih.gov
The foundational examples of molecular glues are the immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide, from which the phthalimidinoglutarimide structure is derived. researchgate.netdrughunter.com The mechanism involves the glutarimide (B196013) ring of the molecule embedding itself into a surface pocket of CRBN. researchgate.net This binding event alters the surface of CRBN, creating a novel interface that is recognized by specific proteins, known as neo-substrates, which are then marked for destruction. researchgate.netresearchgate.net
The rational design of new molecular glues often begins with the thalidomide scaffold and employs structure-based design and phenotypic screening to identify derivatives with novel degradation activity. researchgate.netsci-hub.seresearchgate.net This strategy has led to the discovery of potent and selective molecular glues that can target proteins previously thought to be undruggable, such as the translation termination factor GSPT1 and the protein kinase CK1α. nih.govnih.gov While this compound is primarily structured as a PROTAC building block due to its extended linker, its core scaffold represents the pharmacophore essential for the molecular glue mechanism. tenovapharma.comsci-hub.se
Strategies for Enhancing Neo-Substrate Selectivity in Targeted Protein Degradation
A critical challenge in the development of both PROTACs and molecular glues is achieving selectivity for the desired target protein while avoiding the degradation of other, unintended "off-target" proteins. nih.gov The proteins recruited for degradation by the CRBN-drug complex are termed neo-substrates. researchgate.net Common neo-substrates for thalidomide-like molecules include transcription factors like Ikaros (IKZF1), Aiolos (IKZF3), and SALL4, as well as proteins like GSPT1 and CK1α. nih.gov Unwanted degradation of these or other proteins, such as essential zinc-finger transcription factors, can lead to toxicity. nih.gov
Research has demonstrated that the selectivity of a degrader is not solely dependent on the warhead but is profoundly influenced by the structure of the E3 ligase ligand and the linker. drughunter.comnih.gov The formation of a stable ternary complex (POI-Degrader-E3 Ligase) is essential for efficient degradation, and subtle changes to the degrader's structure can dictate which proteins can successfully form this complex.
One key strategy to enhance selectivity involves chemical modification of the E3 ligase ligand. Studies on pomalidomide-based PROTACs have shown that altering the "exit vector"—the point on the phthalimide (B116566) ring where the linker is attached—can dramatically reduce the degradation of off-target zinc-finger proteins while maintaining potent degradation of the intended target. nih.gov The specific design of this compound, with its C7 linker, represents such a modification aimed at optimizing the geometry of the ternary complex for a specific POI. Furthermore, advanced computational methods and multiparameter optimization scores are being developed to better predict the neo-substrate selectivity profile of new glutarimide-based compounds from their chemical structures, accelerating the design of safer and more specific degraders. nih.gov
Preclinical Investigations of Phthalimidinoglutarimide-Derived Degraders for Disease Intervention
Degraders built upon the phthalimidinoglutarimide scaffold have been the subject of extensive preclinical investigation, demonstrating significant therapeutic potential, particularly in oncology and inflammation.
Anticancer Investigations: The anticancer activity of this class of compounds is well-documented. The degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a cornerstone of the anti-myeloma activity of IMiD drugs. drughunter.comnih.gov Building on this, rationally designed molecular glues and PROTACs have expanded the repertoire of cancer targets.
GSPT1 Degraders: Compounds that induce the degradation of G1 to S phase transition protein 1 (GSPT1) have shown potent activity in preclinical models of acute myeloid leukemia (AML) and other cancers where GSPT1 is overexpressed. nih.govresearchgate.net
CK1α Degraders: Selective degraders of Casein Kinase 1α (CK1α) have emerged as a novel therapeutic strategy for certain types of lymphoma. researchgate.net
Dual-Target Degraders: PROTACs have been developed to have dual activity. For example, the BTK-targeting degrader NX-2127 simultaneously degrades BTK and the transcription factors IKZF1/IKZF3, providing a multi-pronged attack against B-cell malignancies. nih.gov
Anti-inflammatory Investigations: The parent IMiD compounds are known for their potent immunomodulatory effects, which are intrinsically linked to the degradation of specific protein substrates within immune cells. This mechanism has been leveraged to treat inflammatory conditions. For instance, degraders that target IKZF1/3 are being explored not just for cancer but also for autoimmune diseases like systemic lupus erythematosus. nih.gov The ability to fine-tune the substrate profile of phthalimidinoglutarimide-based degraders opens the door to creating molecules with tailored anti-inflammatory or immunosuppressive effects.
The table below summarizes key preclinical findings for degraders utilizing the CRBN-recruiting phthalimidinoglutarimide mechanism.
| Degrader Target(s) | Disease Model | Key Preclinical Finding | Reference(s) |
| IKZF1, IKZF3 | Multiple Myeloma | Degradation inhibits myeloma cell proliferation and suppresses B-cell differentiation. | nih.gov |
| GSPT1 | Acute Myeloid Leukemia (AML) | Selective degradation of GSPT1 shows potent cytotoxic activity against leukemia cells. | nih.govresearchgate.net |
| CK1α | Lymphoma | A selective CK1α degrader was identified as a novel therapeutic approach for lymphoma. | researchgate.net |
| BTK and IKZF1/3 | B-Cell Malignancies | Dual degradation of BTK and immunomodulatory factors results in enhanced anticancer activity. | nih.gov |
| STAT3 | Acute Myeloid Leukemia (AML) | A STAT3 degrader decreased levels of the anti-apoptotic protein MCL-1 and triggered apoptosis in resistant AML cells. | researchgate.net |
Future Perspectives and Grand Challenges in Phthalimidinoglutarimide Research
Rational Design Principles for Next-Generation Targeted Protein Degraders
The development of next-generation targeted protein degraders (TPDs), including proteolysis-targeting chimeras (PROTACs), hinges on a deeper understanding of the complex interplay between the target protein, the degrader molecule, and the E3 ubiquitin ligase. nih.govnih.govexplorationpub.comarvinas.com A key focus is the rational design of these heterobifunctional molecules to achieve enhanced potency, selectivity, and favorable pharmacological properties. nih.govexplorationpub.com
The modular nature of PROTACs, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a connecting linker, allows for systematic optimization. nih.govexplorationpub.combiorxiv.orguchicago.edu The linker itself is a critical determinant of a PROTAC's success, influencing its stability, cell permeability, and the spatial arrangement of the POI and E3 ligase for effective ternary complex formation. nih.govexplorationpub.com Researchers are exploring various linker chemistries, lengths, and attachment points to fine-tune these properties. nih.govexplorationpub.com
Computational approaches, such as molecular modeling and docking studies, are increasingly being used to guide the design of PROTACs. nih.gov These methods help predict the formation of stable ternary complexes and inform the design of linkers that optimize the interaction between the POI and the E3 ligase. nih.gov For instance, the Rosetta modeling suite has been employed to design linkers by docking the target and E3 ligase proteins and then building a linker between them. nih.gov
A significant challenge in TPD is overcoming the "hook effect," where high concentrations of the degrader can lead to the formation of binary complexes (degrader-POI or degrader-E3 ligase) instead of the desired ternary complex, thus reducing degradation efficiency. nih.gov Rational design strategies that promote cooperativity in ternary complex formation can help mitigate this effect. nih.gov
Furthermore, the choice of E3 ligase is crucial, as it can influence tissue specificity and the spectrum of degradable proteins. tandfonline.com While most current degraders utilize the well-characterized VHL and CRBN E3 ligases, there is a growing effort to expand the repertoire of usable ligases to overcome limitations such as resistance and to achieve more precise therapeutic effects. tandfonline.comicr.ac.uknih.gov
Key Design Considerations for Next-Generation PROTACs:
| Design Element | Key Considerations | Research Focus |
| Protein of Interest (POI) Ligand | Affinity, Selectivity, Binding Pocket Accessibility | Developing ligands for previously "undruggable" targets. arvinas.com |
| E3 Ligase Ligand | Potency, Selectivity, Cell-type Specificity | Expanding the toolbox of E3 ligase recruiters beyond VHL and CRBN. icr.ac.uknih.gov |
| Linker | Length, Rigidity, Composition, Attachment Points | Optimizing for ternary complex stability, cell permeability, and pharmacokinetic properties. nih.govexplorationpub.com |
| Ternary Complex | Stability, Cooperativity, Geometry | Computational modeling and biophysical assays to predict and validate optimal complex formation. nih.govresearchgate.net |
Integration of Systems Biology and Multi-Omics Data in Mechanistic Understanding
A comprehensive understanding of the cellular response to targeted protein degradation requires the integration of systems biology approaches and multi-omics data. acs.org This allows for a holistic view of the downstream effects of degrading a specific protein, moving beyond the immediate target to uncover broader network-level consequences. mdpi.com
Multi-omics profiling, which includes genomics, transcriptomics, proteomics, and metabolomics, can provide a wealth of information about how cells adapt to the loss of a particular protein. mdpi.comyoutube.com For example, transcriptomic analysis can reveal changes in gene expression patterns, while proteomics can identify alterations in the levels of other proteins, potentially highlighting compensatory mechanisms or off-target effects. mdpi.com
The integration of these large datasets is computationally intensive but offers the potential to:
Identify biomarkers of response and resistance: By comparing the multi-omics profiles of sensitive and resistant cells, researchers can identify molecular signatures that predict how a patient might respond to a particular degrader.
Uncover novel drug combinations: Understanding the cellular pathways affected by protein degradation can suggest rational combinations with other therapeutic agents to enhance efficacy or overcome resistance. researchgate.net
Elucidate mechanisms of action: Multi-omics data can provide a deeper understanding of the complex biological processes that are modulated by the degradation of a specific protein. youtube.com
Advanced data integration techniques and machine learning algorithms are being developed to analyze and interpret these complex datasets. acs.orgnih.gov For instance, Bayesian techniques have been used to create databases of human E3 ubiquitin ligases to predict their involvement in specific ubiquitination events. nih.gov
Applications of Multi-Omics in Targeted Protein Degradation Research:
| Omics Technology | Information Gained | Application in TPD |
| Genomics | Gene mutations, copy number variations | Identifying genetic determinants of sensitivity or resistance to degraders. mdpi.com |
| Transcriptomics | Gene expression levels | Understanding downstream transcriptional changes and pathway alterations. mdpi.comyoutube.com |
| Proteomics | Protein abundance, post-translational modifications | Validating target degradation, identifying off-target effects, and mapping protein interaction networks. acs.org |
| Metabolomics | Metabolite levels | Assessing the impact of protein degradation on cellular metabolism. mdpi.com |
| Single-cell omics | Heterogeneity within cell populations | Dissecting differential responses to degraders at the single-cell level. mdpi.comnih.gov |
High-Throughput Synthesis and Screening Platforms for Compound Library Expansion
The discovery and optimization of novel targeted protein degraders is often a time-consuming and resource-intensive process. gdch.apprsc.org To accelerate this, there is a significant need for high-throughput synthesis and screening platforms that allow for the rapid generation and evaluation of large compound libraries. gdch.appresearchgate.netnih.govnih.gov
Recent advancements have focused on developing modular and automated approaches to synthesize PROTAC libraries. researchgate.netnih.gov This includes the use of plate-based synthesis protocols and "click chemistry" to efficiently assemble diverse combinations of POI ligands, E3 ligase ligands, and linkers. nih.gov These methods enable the rapid exploration of a vast chemical space to identify promising degrader candidates. gdch.appnih.gov
Complementing high-throughput synthesis are advanced screening platforms designed to quickly assess the activity of these newly created compounds. sygnaturediscovery.comnih.govprofacgen.com These platforms often utilize cell-based assays that can measure target protein degradation in a high-throughput manner. nih.gov Techniques such as:
High-Content Imaging (HCI): Allows for the visualization and quantification of protein levels within cells. sygnaturediscovery.com
Homogeneous Time-Resolved Fluorescence (HTRF): A proximity-based assay that can be used to monitor ternary complex formation or protein degradation. sygnaturediscovery.com
NanoBRET: A bioluminescence resonance energy transfer (BRET)-based assay to measure protein-protein interactions and target engagement in live cells. nih.gov
HiBiT Lytic Detection System: A sensitive and quantitative method to measure the levels of a HiBiT-tagged target protein. nih.gov
These high-throughput screening methods, often integrated with automated liquid handling systems, enable the rapid triaging of large compound libraries to identify potent and selective degraders. youtube.com This "direct-to-biology" approach, where crude reaction products can be directly assessed in cellular assays, further streamlines the discovery process by minimizing the need for extensive purification of each compound. gdch.appnih.gov
Exploration of Alternative E3 Ubiquitin Ligase Recruitment Strategies Beyond CRBN
While the majority of current clinical and preclinical targeted protein degraders recruit the E3 ubiquitin ligases Cereblon (CRBN) or von Hippel-Lindau (VHL), there is a significant and growing interest in exploring alternative E3 ligases. tandfonline.comicr.ac.uknih.govnih.govnih.govresearchgate.net The human genome encodes over 600 E3 ligases, many of which exhibit tissue-specific or cell-type-specific expression patterns. icr.ac.uk Harnessing this diversity offers the potential to develop degraders with improved tissue selectivity and to overcome resistance mechanisms that can arise from mutations in CRBN or VHL. tandfonline.comicr.ac.uknih.gov
The rationale for exploring new E3 ligases includes:
Expanding the Degradable Proteome: Different E3 ligases may have distinct substrate specificities, potentially enabling the degradation of proteins that are not effectively targeted by CRBN- or VHL-based degraders. icr.ac.uk
Achieving Tissue and Tumor Selectivity: Utilizing E3 ligases that are highly expressed in specific tissues or cancer types could lead to more targeted therapies with fewer off-target effects. tandfonline.comicr.ac.uk
Overcoming Resistance: The development of degraders that recruit alternative E3 ligases provides a strategy to treat cancers that have become resistant to CRBN- or VHL-based therapies. nih.gov
Several strategies are being employed to identify and validate new E3 ligases for targeted protein degradation:
Genome-wide Screens: Techniques like CRISPR-Cas9 knockout or activation screens can be used to identify E3 ligases that are essential for the degradation of a specific protein of interest. utoronto.catechnologypublisher.com
Proteomics-based Approaches: Mass spectrometry-based proteomics can be used to identify proteins that interact with a particular degrader molecule, potentially revealing the E3 ligase it recruits.
Computational and Bioinformatic Analyses: Transcriptomic and proteomic data from various cell lines and tissues can be mined to identify E3 ligases with desirable expression profiles. icr.ac.uk
Recent research has identified several promising new E3 ligases, including MDM2, IAPs, RNF4, and DCAF16, that have been successfully recruited for targeted protein degradation. nih.govacs.orgresearchgate.net Furthermore, innovative approaches are being developed, such as LYTACs (Lysosome-Targeting Chimeras), which hijack the lysosomal degradation pathway for extracellular and membrane-associated proteins, expanding the scope of targeted degradation beyond the proteasome. youtube.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
